molecular formula C15H13F3N2O2 B2358879 N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-78-2

N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2358879
CAS No.: 338754-78-2
M. Wt: 310.276
InChI Key: VUUAHAUGSVIGDV-UHFFFAOYSA-N
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Description

“N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with diverse applications in scientific research. Its unique structure allows for potential advancements in drug development, molecular biology, and chemical synthesis. The compound has a molecular weight of 363.342 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, and its analysis requires advanced techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability .


Physical and Chemical Properties Analysis

N-trifluoromethyl amines and azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Scientific Research Applications

Chemical Modification for Biological Properties Optimization

Chemical modification of the pyridine moiety in similar compounds has been explored to optimize their biological properties. Ukrainets et al. (2015) investigated the displacement of a methyl group in the pyrido[1,2-a]pyrimidine nucleus, which led to increased biological activity in specific derivatives. This study demonstrates a methodology for enhancing the effectiveness of compounds related to N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis Techniques

Grošelj et al. (2015) described a synthetic route for 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, which are structurally related to this compound. This study showcases a method suitable for constructing a larger library of such compounds (Grošelj, Pušavec, Golobič, Dahmann, Stanovnik, & Svete, 2015).

Potential in Analgesic Applications

Another research by Ukrainets et al. (2014) focused on synthesizing 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides, similar in structure to the chemical . They found these compounds to have promising analgesic properties, surpassing known oxicam drugs (Ukrainets, Petrushova, Dzyubenko, & Yangyang, 2014).

Applications in Antineoplastic Therapy

The metabolism and disposition of a novel antineoplastic, JS-38, a structurally related compound, were studied by Zhang et al. (2011). This research provides insight into the metabolic pathways and potential therapeutic uses of similar compounds in cancer treatment (Zhang, Liu, Fan, Fang, Li, & Wang, 2011).

Future Directions

The future directions of research involving “N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide” could involve further exploration of N-trifluoromethyl azoles as valuable substructures to be considered in medicinal chemistry . Their higher lipophilicity, increased metabolic stability, and excellent aqueous stability make them promising candidates for drug design .

Properties

IUPAC Name

N-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-19-13(21)12-6-3-7-20(14(12)22)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUAHAUGSVIGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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